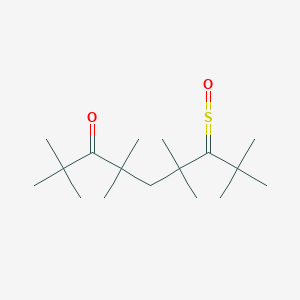
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one is a complex organic compound with a unique structure that includes multiple methyl groups and a sulfur atom in a lambda4 oxidation state. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,4,4,6,6,8,8-octamethyl-3-nonanone with sulfur-containing reagents under controlled conditions to introduce the sulfur atom in the desired oxidation state .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the lambda4 oxidation state plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions and covalent modifications of target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,6,6,8,8-Octamethyl-7-sulfinyl-3-nonanone: Similar structure but with a different oxidation state of sulfur.
Octamethylcyclotetrasiloxane: Contains silicon atoms instead of sulfur, used in different applications
Uniqueness
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one is unique due to its specific sulfur oxidation state and the presence of multiple methyl groups, which confer distinct chemical and physical properties compared to similar compounds .
Properties
CAS No. |
188776-07-0 |
|---|---|
Molecular Formula |
C17H32O2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octamethyl-7-sulfinylnonan-3-one |
InChI |
InChI=1S/C17H32O2S/c1-14(2,3)12(18)16(7,8)11-17(9,10)13(20-19)15(4,5)6/h11H2,1-10H3 |
InChI Key |
NKPGWSLICHIULB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C)(C)CC(C)(C)C(=S=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















